Welcome to the BenchChem Online Store!
molecular formula C8H8FNOS B8503096 4-Fluoro-2-(methylthio)benzamide

4-Fluoro-2-(methylthio)benzamide

Cat. No. B8503096
M. Wt: 185.22 g/mol
InChI Key: PUOZGKJABUIWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06921759B2

Procedure details

To a solution of 4-fluoro-2-(methylthio)benzoic acid (8.1 g, 43.6 mmol) in degassed DMF (100 mL) under nitrogen was added ammonium chloride (4.66 g, 87.2 mmol) followed by 1-hydroxy-7-azabenzotriazole (11.87 g, 87.2 mmol) and N,N,N-diisopropylethylamine (30.38 mL, 174.4 mmol). To this mixture was added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride and the reaction was stirred for 16 hour. LCMS analysis indicated that the reaction was complete. The DMF was removed in vacuo and the residue was partitioned between methylene chloride (800 mL) and 5% aqueous HCl (400 ml). The organic phase was washed with water (400 mL), saturated sodium bicarbonate solution (400 mL), and brine (400 mL). The organics were dried over Na2SO4, filtered, and reduced to a small volume in vacuo. The product crystallized upon solvent reduction. The crystals were filtered and dried in vacuo to afford the title compound.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N,N-diisopropylethylamine
Quantity
30.38 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([S:11][CH3:12])[CH:3]=1.[Cl-].[NH4+].O[N:16]1C2N=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C=O)C>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:16])=[O:7])=[C:4]([S:11][CH3:12])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)SC
Name
Quantity
4.66 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.87 g
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Step Three
Name
N,N,N-diisopropylethylamine
Quantity
30.38 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 16 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between methylene chloride (800 mL) and 5% aqueous HCl (400 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (400 mL), saturated sodium bicarbonate solution (400 mL), and brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product crystallized upon solvent reduction
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)N)C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.